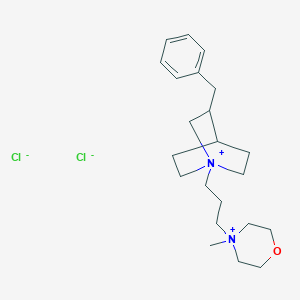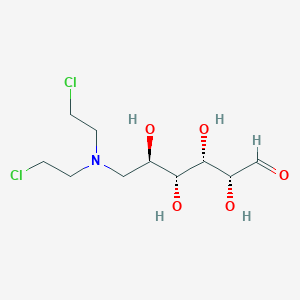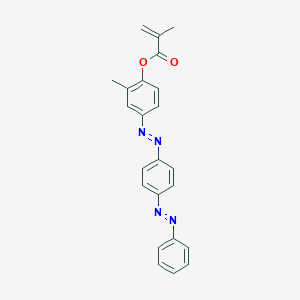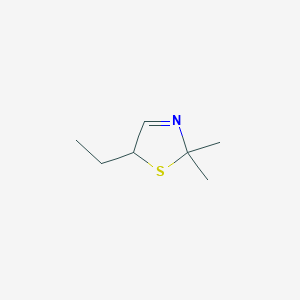
2,2-Dimethyl-5-ethyl-3-thiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-ethyl-3-thiazoline (DMET) is a thiazoline compound that has gained significant attention in scientific research due to its unique properties and applications. It is a colorless liquid that has a characteristic odor and is soluble in water and ethanol. DMET is used in various fields of research, including biochemistry, pharmacology, and environmental science.
Applications De Recherche Scientifique
2,2-Dimethyl-5-ethyl-3-thiazoline has been extensively studied for its various applications in scientific research. One of its primary uses is as a biomarker for oxidative stress. 2,2-Dimethyl-5-ethyl-3-thiazoline is produced in the body as a result of the reaction between reactive oxygen species and linoleic acid. Therefore, 2,2-Dimethyl-5-ethyl-3-thiazoline levels in biological samples can be used as an indicator of oxidative stress in the body.
2,2-Dimethyl-5-ethyl-3-thiazoline has also been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to have protective effects against oxidative stress-induced damage in various cells and tissues. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Mécanisme D'action
The exact mechanism of action of 2,2-Dimethyl-5-ethyl-3-thiazoline is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2,2-Dimethyl-5-ethyl-3-thiazoline may also inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammatory responses.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in various cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-5-ethyl-3-thiazoline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline is relatively non-toxic and can be used at concentrations that do not cause significant cell damage. However, 2,2-Dimethyl-5-ethyl-3-thiazoline has some limitations as well. It has a short half-life and can be rapidly metabolized in the body. Therefore, its effects may be transient and difficult to measure accurately.
Orientations Futures
There are several future directions for research on 2,2-Dimethyl-5-ethyl-3-thiazoline. One area of interest is its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to have protective effects against oxidative stress-induced damage in neurons and may have potential as a neuroprotective agent. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to inhibit the growth of various cancer cells and may have potential as an anti-cancer agent.
Another area of interest is the development of new methods for measuring 2,2-Dimethyl-5-ethyl-3-thiazoline levels in biological samples. Current methods for measuring 2,2-Dimethyl-5-ethyl-3-thiazoline levels are relatively labor-intensive and require specialized equipment. Therefore, the development of new, more efficient methods would be beneficial for research on 2,2-Dimethyl-5-ethyl-3-thiazoline.
Conclusion:
In conclusion, 2,2-Dimethyl-5-ethyl-3-thiazoline is a thiazoline compound that has gained significant attention in scientific research due to its unique properties and applications. It can be synthesized relatively easily and has several potential applications as a biomarker for oxidative stress, an antioxidant and anti-inflammatory agent, and a therapeutic agent for various diseases. While there are some limitations to its use in lab experiments, 2,2-Dimethyl-5-ethyl-3-thiazoline has several advantages and is an important area of research for the future.
Méthodes De Synthèse
2,2-Dimethyl-5-ethyl-3-thiazoline can be synthesized through the reaction of ethylamine and 2-methyl-2-thiazoline-3-one. The reaction takes place in the presence of a catalyst, such as zinc chloride, and yields 2,2-Dimethyl-5-ethyl-3-thiazoline as a product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
108284-84-0 |
|---|---|
Nom du produit |
2,2-Dimethyl-5-ethyl-3-thiazoline |
Formule moléculaire |
C7H13NS |
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
5-ethyl-2,2-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-6-5-8-7(2,3)9-6/h5-6H,4H2,1-3H3 |
Clé InChI |
DKGWHMFICNUFJZ-UHFFFAOYSA-N |
SMILES |
CCC1C=NC(S1)(C)C |
SMILES canonique |
CCC1C=NC(S1)(C)C |
Synonymes |
5-ethyl-2,2-dimethyl-5H-1,3-thiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
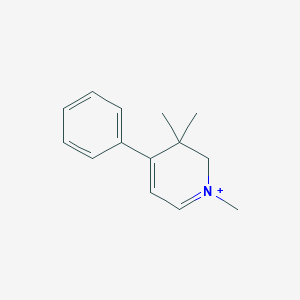
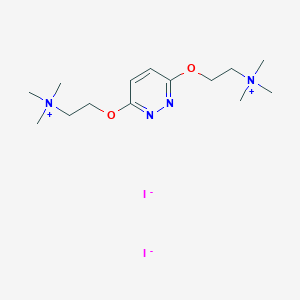
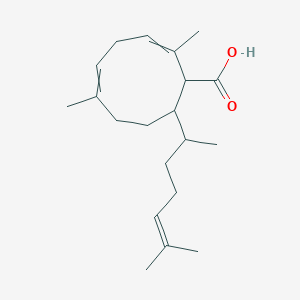

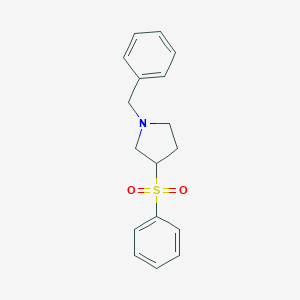
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
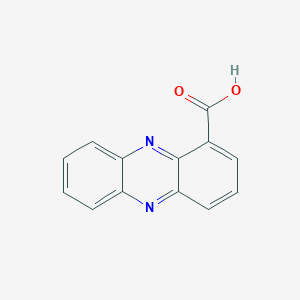
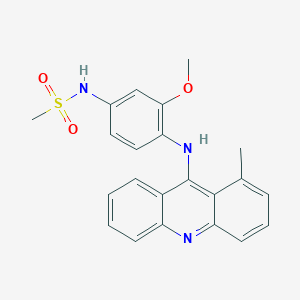
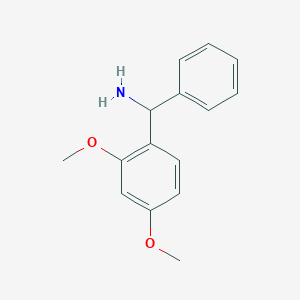
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
